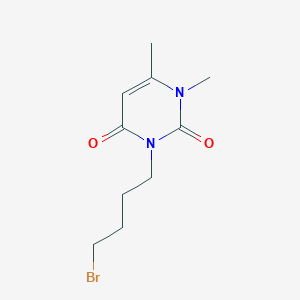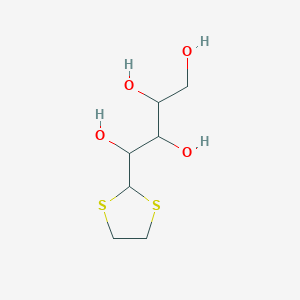
8-Fluoro-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method includes the use of a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) complex. The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction is crucial, and optimization of reaction parameters such as temperature, reagent concentration, and reaction time is essential to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and base (e.g., potassium carbonate) under inert atmosphere.
Major Products:
Esterification: Fluoro-naphthoate esters.
Amidation: Fluoro-naphthoamide derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with fluorinated naphthalene moiety.
Applications De Recherche Scientifique
8-Fluoro-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-naphthoic acid involves its ability to participate in various chemical reactions, forming covalent bonds with other molecules. It can act as a nucleophile or electrophile, depending on the specific reaction pathway. For instance, in Suzuki-Miyaura coupling, it acts as an electrophile, reacting with boronic acids to form biaryl compounds .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-6-iodobenzoic acid
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-methylbenzonitrile
Comparison: 8-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and possess distinct photophysical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
5043-22-1 |
|---|---|
Formule moléculaire |
C11H7FO2 |
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
8-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
Clé InChI |
DOWMUMMQQLCKPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)


![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)

![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)

